molecular formula C26H20BrN3OS B2737230 2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-15-2

2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2737230
CAS No.: 2034585-15-2
M. Wt: 502.43
InChI Key: UWVZTLCJTANYJY-UHFFFAOYSA-N
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Description

The compound “2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole”, has been reported . The structure comprises a central 1,3,4-oxadiazole ring C1-connected to a 2-thienyl ring and C2-connected to a thioether–S atom .

Scientific Research Applications

Synthesis and Biological Evaluation

Research involving pyrimidinone and pyrrolopyrimidine derivatives has demonstrated significant interest in the synthesis of novel compounds with potential biological activities. For instance, studies have shown the synthesis of nitrogen heterocycles with antimicrobial activity, highlighting the importance of structural modifications to enhance biological effectiveness (Sherif, 2014). Similar synthetic approaches could be applicable to 2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, aiming to explore its biological properties.

Antiviral and Antitumor Applications

Compounds with structural similarities have been synthesized and evaluated for their antiviral and antitumor activities. For example, derivatives of pyrimidin-4(3H)-one have shown virus-inhibiting properties against the human immunodeficiency virus (HIV) in vitro, suggesting potential applications in the development of antiviral therapies (Novikov et al., 2004). This area of research indicates the potential of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives in contributing to the discovery of new antiviral agents.

Inhibitors of Biochemical Pathways

The exploration of pyrrolo[2,3-d]pyrimidines as inhibitors of specific biochemical pathways, such as folate receptor-specific glycinamide ribonucleotide formyltransferase (GARFTase), highlights their potential in targeted cancer therapy. These compounds have shown nanomolar inhibitory activities against certain tumor cells, emphasizing the role of structural optimization in achieving high affinity and selectivity towards specific cellular targets (Deng et al., 2008). This research avenue could be relevant for the development of new cancer treatments based on the chemical structure of this compound.

Future Directions

Future research could focus on the synthesis of this compound and its derivatives, as well as exploring their potential applications. For example, an effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed , which could potentially be applied to the synthesis of this compound.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3OS/c1-17-7-13-21(14-8-17)30-25(31)24-23(22(15-28-24)19-5-3-2-4-6-19)29-26(30)32-16-18-9-11-20(27)12-10-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVZTLCJTANYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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